molecular formula C7H3F8NO3S B8023484 (2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate

Cat. No.: B8023484
M. Wt: 333.16 g/mol
InChI Key: GVPKEEZEOFCMGB-UHFFFAOYSA-M
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Description

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate is a specialized organic salt of interest in advanced chemical synthesis and materials science research. The compound combines a fluorinated arylammonium cation with a trifluoromethanesulfonate (triflate) anion, a moiety widely recognized as a poorly coordinating counterion that enhances reactivity in catalytic cycles and the synthesis of electrophilic complexes . The specific (2,3-difluorophenyl)-trifluoroazanium cation is structurally related to anilines and may serve as a key intermediate or precursor in the development of novel compounds, including pharmaceuticals, agrochemicals, and functional materials. Researchers may explore its utility in reactions that benefit from the stability and solubility imparted by fluorine atoms, such as nucleophilic aromatic substitution or as a building block for more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N.CHF3O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPKEEZEOFCMGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F8NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoroanilinium trifluoromethanesulfonate can be synthesized through the reaction of pentafluoroaniline with trifluoromethanesulfonic acid . The reaction typically takes place under an inert atmosphere and at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of pentafluoroanilinium trifluoromethanesulfonate involves the same basic reaction but on a larger scale. The process is carefully controlled to maintain the purity and yield of the product. The compound is often produced in batches and requires specialized equipment to handle the corrosive nature of the reactants .

Chemical Reactions Analysis

Types of Reactions: Pentafluoroanilinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce substituted aniline derivatives .

Mechanism of Action

The mechanism by which pentafluoroanilinium trifluoromethanesulfonate exerts its effects involves its ability to act as a strong acid and a nucleophile. The compound can donate protons to various substrates, facilitating a range of chemical reactions . Its molecular targets include enzymes and other proteins, where it can modify their activity through protonation or nucleophilic attack .

Comparison with Similar Compounds

Spectroscopic Data

  • ¹⁹F NMR of Fo23 : Peaks at -114, -139, and -147 ppm confirm trifluorinated substitution .
  • Crystal Parameters : Fo23 has unit cell dimensions a = 4.9556(2) Å, b = 5.6718(3) Å, and c = 19.6250(15) Å, with β = 96.618(6)° .

Structural Analysis and Intermolecular Interactions

Fo23 vs. Di-/Tetra-Fluorinated Analogs

Property Fo23 (Trifluorinated) Di-Fluorinated Analogs Tetra-Fluorinated Analogs
CSD Entries 1 (unique) 30 structures 29 structures
Hydrogen Bonding N1⋯O1 = 3.054 Å (1D chains) Varied C-H⋯F/O interactions Increased halogen contacts
Aromatic Planarity Near-coplanar (0.5° twist) Higher conformational diversity Dependent on substitution pattern

Unique Features of Fo23

  • Intramolecular N-H⋯F Interaction : N1⋯F12 = 2.745(3) Å, shorter than typical H⋯F distances (~1.95 Å) .
  • C-F⋯C Stacking : F12⋯C26 = 3.151(4) Å stabilizes the crystal lattice .

Comparison with Halogenated Derivatives

JOFHAO (Tri-Chlorinated Analog)

  • Structural Differences : Crystallizes in Pc (vs. Pn for Fo23) with two distinct conformations due to ortho-chloro rotation .
  • Impact of Halogen : Chlorine’s larger atomic radius reduces planarity compared to fluorine, altering π-stacking efficiency.

Mixed Halogen Systems

  • C-H⋯F vs. C-H⋯Cl : Fluorine’s higher electronegativity strengthens hydrogen bonds (e.g., Fo23’s H⋯F = 2.17 Å vs. JOFHAO’s H⋯Cl ≈ 2.5 Å) .

Tables and Figures

  • Table 1 : Comparative crystallographic data for Fo23 and analogs (see Section 3).
  • Figure 1 : Fo23’s 1D hydrogen-bonded chains (reproduced from ).

Biological Activity

The compound (2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate , also known as pentafluoroanilinium trifluoromethanesulfonate, is an organic chemical notable for its unique properties and applications in various scientific fields. This article delves into its biological activity, focusing on its mechanisms of action, potential applications in biochemical research, and relevant case studies.

  • Molecular Formula : C₇H₃F₈NO₃S
  • Molecular Weight : 333.16 g/mol
  • Physical Appearance : White crystalline solid
  • Solubility : Soluble in water

The biological activity of (2,3-difluorophenyl)-trifluoroazanium is primarily attributed to its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonate group enhances its reactivity in biochemical assays and organic synthesis. The compound can facilitate proton transfer reactions and engage in nucleophilic substitutions, making it useful in studying enzyme mechanisms and other biochemical processes.

Biological Applications

  • Enzyme Mechanisms :
    • The compound is utilized in research to elucidate enzyme mechanisms due to its ability to mimic substrates or intermediates in enzymatic reactions. Its strong acidic properties can help stabilize transition states during enzymatic catalysis.
  • Biochemical Assays :
    • As a reagent in various biochemical assays, it aids in the detection of specific biomolecules by enhancing reaction rates or improving sensitivity.
  • Catalysis :
    • It serves as a catalyst in organic synthesis reactions, such as esterification and acylation, contributing to the development of new synthetic methodologies.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of (2,3-difluorophenyl)-trifluoroazanium on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting potential therapeutic applications in regulating metabolic disorders.

Case Study 2: Biochemical Assay Development

In another study, researchers employed this compound to develop a novel assay for detecting enzyme activity related to cancer biomarkers. The assay demonstrated high specificity and sensitivity, highlighting the utility of (2,3-difluorophenyl)-trifluoroazanium in clinical diagnostics.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Properties
(2,3-Difluorophenyl)-trifluoroazaniumC₇H₃F₈NO₃S333.16 g/molStrong acid, nucleophile
PentafluoroanilineC₆H₅F₅N195.10 g/molLacks trifluoromethanesulfonate group
Trifluoromethanesulfonic AcidCF₃SO₃H150.06 g/molStrong acid but not a nucleophile

Q & A

What are the recommended synthetic methodologies for preparing (2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate?

Basic Research Question
The synthesis typically involves multi-step organic reactions. For example, in a pyrrolo-pyridazine derivative synthesis, the (2,3-difluorophenyl)methyl group is introduced via nucleophilic substitution or coupling reactions. A representative method (adapted from EP 4 374 877 A2) includes:

Reacting (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with 2,3-difluorobenzaldehyde under basic conditions.

Subsequent functionalization using trifluoromethanesulfonate groups via esterification or salt formation.
Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., THF or DMF), and stoichiometric excess of trifluoromethanesulfonic acid derivatives .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Characterization involves:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution patterns and proton environments.
  • HPLC : Retention time comparison against certified reference standards (CAS: listed in ) with >95.0% purity thresholds .
  • Melting Point Analysis : Cross-referencing with literature values (e.g., similar fluorophenyl derivatives in report 164–166°C ranges).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., calculated for C8_8H6_6F5_5NO3_3S: 315.0 g/mol) .

What role does the trifluoromethanesulfonate group play in the compound’s reactivity?

Advanced Research Question
The trifluoromethanesulfonate (triflate) group is a highly electron-withdrawing leaving group, facilitating:

  • Nucleophilic Substitutions : Rapid displacement in SN2 reactions due to its poor nucleophilicity and stability.
  • Catalytic Applications : As a counterion in ionic liquids (e.g., imidazolium triflates in ) for acid-catalyzed reactions.
  • Derivatization : Used in HPLC-sensitive detection methods (e.g., naphthalimide sulfonate esters in ) for trace analysis .

How do the electronic effects of 2,3-difluorophenyl substituents influence reaction pathways?

Advanced Research Question
The 2,3-difluorophenyl group introduces steric and electronic effects:

  • Electron-Withdrawing Nature : Fluorine atoms lower the electron density of the aromatic ring, directing electrophilic substitutions to meta/para positions.
  • Steric Hindrance : Ortho-fluorine substituents reduce accessibility for bulky reagents, favoring selective mono-functionalization.
  • Stability Enhancement : Fluorination increases thermal stability (e.g., O-(2,3-difluorophenyl)-L-serine in remains stable at room temperature but decomposes under heat) .

Are there discrepancies in reported stability data under thermal or photolytic conditions?

Data Contradiction Analysis
Current evidence highlights gaps:

  • Thermal Stability : notes decomposition above 164°C for related compounds, but no direct data exists for the target compound.
  • Photolytic Sensitivity : Fluorinated aryl groups generally resist UV degradation, but conflicting reports on triflate salt stability require validation via accelerated aging studies (40–60°C, UV/Vis exposure) .

How is this compound utilized in multi-step syntheses of pharmacologically relevant intermediates?

Application-Focused Question
The compound serves as a precursor in:

  • Antifungal Agents : Synthesis of efinaconazole intermediates via Mitsunobu reactions or cross-couplings (e.g., ).
  • Heterocyclic Frameworks : Pyrrolo-pyridazine derivatives () rely on its difluorophenyl moiety for target binding and metabolic stability .

What is known about the ecological impact or biodegradability of this compound?

Environmental Toxicology
Limited data exists (per ):

  • Persistence : No studies on soil mobility or bioaccumulation.
  • Mitigation Strategies : Researchers should adopt waste minimization protocols (e.g., solvent recovery) and screen for aquatic toxicity using OECD 301 guidelines .

Have computational studies been applied to predict its interactions in catalytic systems?

Computational Chemistry
While direct studies are absent, analogous triflate salts (e.g., 1-methylimidazolium triflate in ) show:

  • DFT Modeling : Predicts strong hydrogen-bonding networks in ionic liquids.
  • Docking Studies : Fluorinated aryl groups enhance binding affinity in enzyme active sites (e.g., cytochrome P450 interactions) .

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